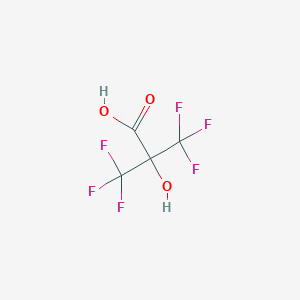

3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

Overview

Description

3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid is a fluorinated carboxylic acid with a complex molecular structure that includes multiple fluorine atoms. The presence of fluorine atoms significantly alters the physical and chemical properties of the molecule, making it of interest in various chemical syntheses and pharmaceutical applications due to its potential to enhance lipophilicity, bioavailability, and uptake in biological systems .

Synthesis Analysis

The synthesis of related fluorinated hydroxyacids can be achieved through several methods. One approach involves the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with base under mild conditions, leading to the selective cleavage of the CO-CF3 bond and providing good to excellent yields. This method is marked by its simplicity and the use of hexafluoro-2-propanol as an inexpensive fluorine source . Another synthesis route for trifluoromethylated compounds, such as arylpropanoic acids, employs Friedel-Crafts alkylation or tandem alkylation-cycloacylation of arenes with 2-(trifluoromethyl)acrylic acid under superacidic conditions, which has been rationalized through structure energy calculations .

Molecular Structure Analysis

The molecular structure of 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid has been studied using high-resolution spectroscopic techniques. Two dominant conformers were observed, both adopting the Z form of the carboxylic acid group. Quantum chemical calculations aided in confirming these structures. The conformational analysis reveals a rich landscape that is influenced by the presence of fluorine atoms, which is compared with other fluorinated carboxylic acids .

Chemical Reactions Analysis

Fluorinated compounds like 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid can undergo various chemical reactions. For instance, the condensation-cyclization reactions of beta-enamino esters and ethyl trifluoropyruvate catalyzed by trifluoroacetic acid can lead to the formation of alpha-trifluoromethylated gamma-lactam compounds. These reactions are notable for their good to excellent yields and mild conditions. Additionally, asymmetric catalytic versions of these reactions have shown promising enantioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are significantly influenced by the presence of fluorine atoms. For example, electrochemical fluorination of 2,2,3,3-tetrafluoro-1-propanol can yield perfluoropropionic acid, demonstrating the reactivity of fluorinated alcohols under electrochemical conditions. The yield and current efficiency of this reaction are affected by the anodic current density and cell temperature, with lower temperatures leading to milder reactions and less byproduct formation . The unique properties of fluorinated compounds, such as increased lipophilicity and bioavailability, make them valuable in the synthesis of pharmaceuticals and biologically active compounds .

Scientific Research Applications

Conformational Analysis

3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid exhibits a rich conformational landscape. High-resolution spectroscopic studies revealed two dominant conformers, both adopting the Z form of the carboxylic acid group. This study provides insights into the structural characteristics of this fluorinated carboxylic acid, comparing it to others in its class (Thomas et al., 2016).

Application in Emulsion Polymerization

The compound has been used as a surfactant in the emulsion polymerization of vinylidene fluoride, leading to the production of polyvinylidene fluoride (PVDF) latices with particle diameters typically around 100 nm. This surfactant is notable for its ease of decomposition in subcritical water, releasing fluoride ions (Banerjee et al., 2018).

Interaction with Other Acids

The interaction of 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid with formic acid has been studied using high-resolution spectroscopy. The complex formed shows a double hydrogen-bonded ring, characteristic of carboxylic acid pairs. This study provides insight into the hydrogen bonding and conformational dynamics in such complexes (Thomas et al., 2018).

Development of MRI Agents

Poly(ethylene-glycol)-based fluorinated esters derived from 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid have been synthesized for use as MRI agents. These novel polymers, soluble in water, showed potential in preliminary in vitro MR imaging studies (Rossi et al., 2011).

Biotransformation Studies

Biotransformation of related fluorocarbons has been investigated, providing insight into metabolic pathways and potential environmental and biological impacts of fluorinated compounds. This research is particularly relevant for understanding the environmental fate and safety of fluorinated substances, including those structurally related to 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid (Schuster et al., 2008).

Synthesis of Functionalized Molecules

This compound has been utilized in reactions leading to the formation of various functionalized molecules, indicating its utility in organic synthesis and the development of novel chemical entities (Sokolov & Aksinenko, 2010).

Safety Evaluation in Food Contact Materials

The safety evaluation of substances related to 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid has been conducted, focusing on their use in food contact materials. This research is crucial for understanding the potential health impacts of these compounds when used in consumer products (Andon et al., 2011).

Safety And Hazards

properties

IUPAC Name |

3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6O3/c5-3(6,7)2(13,1(11)12)4(8,9)10/h13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQUGOHGJUTDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369341 | |

| Record name | 2,2-bis(Trifluoromethyl)-2-hydroxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid | |

CAS RN |

662-22-6 | |

| Record name | 2,2-bis(Trifluoromethyl)-2-hydroxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

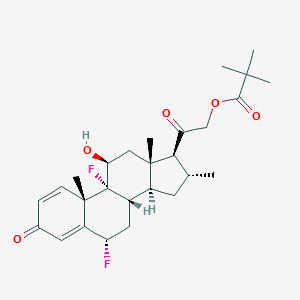

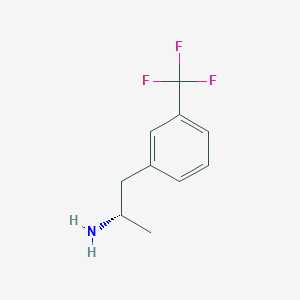

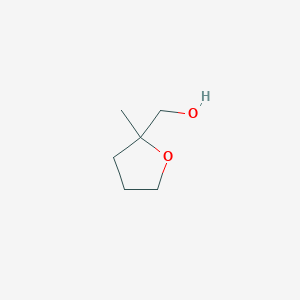

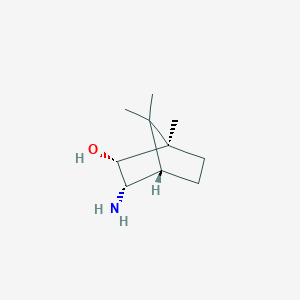

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.